5-Methyl-6-propoxypyridine-3-boronic acid
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Description
5-Methyl-6-propoxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C9H14BNO3 and its molecular weight is 195.03. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be involved in suzuki–miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and other organic groups during these reactions .
Mode of Action
5-Methyl-6-propoxypyridine-3-boronic acid, as a boronic acid derivative, likely participates in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivatives act as nucleophiles, transferring organic groups from boron to palladium . This process, known as transmetalation, results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation . The downstream effects of these reactions can include the synthesis of complex organic compounds .
Result of Action
As a participant in Suzuki–Miyaura cross-coupling reactions, the compound likely contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s participation in Suzuki–Miyaura cross-coupling reactions is influenced by the presence of a palladium catalyst and the pH of the reaction environment . Additionally, the compound’s stability may be affected by exposure to air and moisture .
Properties
IUPAC Name |
(5-methyl-6-propoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-3-4-14-9-7(2)5-8(6-11-9)10(12)13/h5-6,12-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPMGAWNSIGEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.